Sarecycline is a novel, narrow-spectrum tetracycline-class antibiotic. [] It is specifically designed to target Cutibacterium acnes, the primary bacterium implicated in the pathogenesis of acne vulgaris. [, ] Sarecycline exhibits potent activity against Gram-positive bacteria, including various strains of Cutibacterium acnes, while showing minimal activity against enteric aerobic Gram-negative bacteria. [] This narrow spectrum of activity is considered advantageous compared to broad-spectrum tetracyclines like doxycycline and minocycline, as it potentially minimizes disruption of the gut microbiome and reduces the risk of developing antibiotic resistance. [, , , , , , ]
Sarecycline is derived from the chemical modification of tetracycline. It is classified as a narrow-spectrum antibiotic, specifically effective against certain Gram-positive bacteria while showing limited activity against Gram-negative bacteria. This selectivity is beneficial in minimizing disruption to the normal gut microbiota, thereby reducing potential gastrointestinal side effects commonly associated with broad-spectrum antibiotics .
The synthesis of sarecycline hydrochloride involves several key steps, as outlined in various patents and research articles. The process typically includes:
This synthesis method has been optimized to improve yield and purity while minimizing impurities and operational challenges during scale-up production.
Sarecycline's molecular formula is CHNO·HCl, featuring a complex structure that includes a stable modification at the C7 position—a 7-[(methoxy-(methyl)-amino)-methyl] group. This modification distinguishes sarecycline from other tetracyclines, contributing to its unique pharmacological properties .
The structural integrity of sarecycline allows it to effectively bind to bacterial ribosomes, inhibiting protein synthesis. Its molecular weight is approximately 485.01 g/mol, and it exists predominantly as a hydrochloride salt in therapeutic formulations.
Sarecycline exhibits specific antibacterial activity through its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria. The primary reactions involved include:
Sarecycline's mechanism of action primarily involves:
Research indicates that sarecycline can inhibit protein synthesis at concentrations comparable to or slightly higher than those required for other tetracyclines, such as doxycycline and minocycline .
Sarecycline hydrochloride presents several notable physical and chemical properties:
The stability profile enhances its suitability for pharmaceutical formulations aimed at treating acne without significant degradation during storage .
Sarecycline is primarily utilized in dermatology for:
Additionally, ongoing clinical trials are assessing its effectiveness in treating other dermatological conditions while monitoring side effects associated with long-term use .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: